molecular formula C23H22ClN3OS B2995304 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide CAS No. 681268-52-0

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide

Cat. No.: B2995304
CAS No.: 681268-52-0
M. Wt: 423.96
InChI Key: KWRKKCGFARUESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide is a heterocyclic compound featuring a cyclopentane carboxamide core linked to a 4-chlorophenyl group and a thieno[3,4-c]pyrazole moiety substituted with a phenyl ring. Notably, analogs of this compound, such as the 5,5-dioxido derivative (CAS 450338-32-6, referred to as TH301), have been explored for selective agonism against cryptochrome (CRY) receptors, particularly CRY2 over CRY1, in circadian rhythm modulation studies . The presence of the thieno-pyrazole system and chlorophenyl substituent suggests interactions with hydrophobic binding pockets in target proteins, while the cyclopentane carboxamide backbone may contribute to metabolic stability .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-29-15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRKKCGFARUESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the cyclopentane-1-carboxamide moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name / ID Structural Differences Key Findings References
Target Compound Base structure: 4-chlorophenyl, phenyl-thieno-pyrazole, cyclopentane carboxamide Moderate CRY2 selectivity (specific data not provided); structural template for cryptochrome modulation.
TH301 (CAS 450338-32-6) 4-Methoxyphenyl substituent; 5,5-dioxido group on thieno-pyrazole Enhanced solubility due to sulfone groups; reported as a CRY2 agonist with improved selectivity over CRY1 in U2OS cell assays. Molecular weight: 485.98 g/mol.
DYX Ligand (CAS not specified) 4-Methoxyphenyl; 5,5-dioxido group Formal charge: 0; aromatic bond count: 15. Likely optimized for receptor binding due to methoxy group’s electron-donating effects.
1-(4-Chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide Thieno-pyrazole replaced with triazolo-thiazine Molecular weight: 362.9 g/mol; Smiles: O=C(Nc1nnc2n1CCCS2)C1(c2ccc(Cl)cc2)CCCC1. Potential altered pharmacokinetics due to triazole-thiazine system. No reported bioactivity.
Compound 12 (from ) 4-Methoxyphenyl substituent; no sulfone groups Moderately selective CRY2 agonist in Bmal1-dLuc reporter assays. Demonstrated lower CRY1 affinity compared to TH301.
Fluorophenyl Analogs (e.g., CAS 1909320-30-4) 4-Fluorophenyl substituent; cyclopenta[C]pyrazol-3-amine core Molecular weight: 253.7 g/mol; ≥95% purity. Highlighted for pharmaceutical applications due to fluorophenyl’s lipophilicity and metabolic resistance. Used in drug candidate synthesis.

Key Findings from Comparative Studies

Substituent Effects on Selectivity and Potency

  • Chlorophenyl vs. Methoxyphenyl : The substitution of 4-chlorophenyl with 4-methoxyphenyl (e.g., TH301 and DYX ligand) enhances CRY2 selectivity, likely due to improved hydrogen bonding or steric compatibility with CRY2’s binding site .

Heterocyclic System Modifications

  • Replacement of the thieno-pyrazole system with triazolo-thiazine (as in ’s compound) introduces additional nitrogen atoms, which may alter electronic properties and binding kinetics.
  • Fluorophenyl analogs () prioritize fluorine’s electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to chlorophenyl derivatives .

Pharmacological Trends

  • CRY2 selectivity appears correlated with methoxy and sulfone substituents, as seen in TH301 and Compound 12 .
  • The absence of sulfone groups in the target compound may limit its potency but could reduce metabolic liabilities (e.g., susceptibility to reductase enzymes).

Biological Activity

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide is a synthetic compound belonging to the thienopyrazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural characteristics of this compound contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C₁₆H₁₇ClN₄O₃S, with a molecular weight of approximately 380.8 g/mol. The IUPAC name is N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide. Its structural representation can be summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₄O₃S
Molecular Weight380.8 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide
CAS Number946354-16-1

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:
The compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis. This inhibition alters cellular signaling pathways, which may contribute to its therapeutic effects against various diseases.

2. Antimicrobial Properties:
Preliminary studies indicate that the compound exhibits antimicrobial activity by inhibiting enzymes critical for bacterial cell wall synthesis. This suggests potential applications in treating bacterial infections.

3. Anti-inflammatory Effects:
Research indicates that the compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines and reducing nitric oxide production in activated microglia. This mechanism may be particularly relevant in neuroinflammatory conditions such as Parkinson's disease.

Research Findings

Recent studies have explored the biological implications of this compound:

Case Study 1: Neuroprotective Effects
A study demonstrated that the compound significantly attenuated nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells. It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective role against neuroinflammation .

Case Study 2: Anticancer Activity
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. These findings support its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.